molecular formula C16H24ClNO3 B14608007 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide CAS No. 60710-60-3

2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide

Cat. No.: B14608007
CAS No.: 60710-60-3
M. Wt: 313.82 g/mol
InChI Key: MBFPPDPINVMHHU-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom. The compound’s structure includes a chloro group, a diethylphenyl group, and a dimethoxyethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide typically involves the reaction of 2,6-diethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis may produce corresponding acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: May be studied for its biological activity and potential as a pharmaceutical agent.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,6-dimethylphenyl)-N-(2,2-dimethoxyethyl)acetamide
  • 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-diethoxyethyl)acetamide

Uniqueness

The unique combination of functional groups in 2-Chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide contributes to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

CAS No.

60710-60-3

Molecular Formula

C16H24ClNO3

Molecular Weight

313.82 g/mol

IUPAC Name

2-chloro-N-(2,6-diethylphenyl)-N-(2,2-dimethoxyethyl)acetamide

InChI

InChI=1S/C16H24ClNO3/c1-5-12-8-7-9-13(6-2)16(12)18(14(19)10-17)11-15(20-3)21-4/h7-9,15H,5-6,10-11H2,1-4H3

InChI Key

MBFPPDPINVMHHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(CC(OC)OC)C(=O)CCl

Origin of Product

United States

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